Benzyl 3-cyano-3-methylazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-cyano-3-methylazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. . This compound is particularly interesting due to its functional groups, which include a cyano group, a methyl group, and a benzyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-cyano-3-methylazetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl chloroformate with 3-cyano-3-methylazetidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-cyano-3-methylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous medium.
Major Products Formed
Oxidation: Benzyl 3-carboxy-3-methylazetidine-1-carboxylate.
Reduction: Benzyl 3-amino-3-methylazetidine-1-carboxylate.
Substitution: 3-cyano-3-methylazetidine-1-carboxylic acid.
Scientific Research Applications
Benzyl 3-cyano-3-methylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of novel materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-cyano-3-methylazetidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The cyano group can act as an electrophile, reacting with nucleophilic sites in enzymes or receptors. The benzyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The overall effect is modulation of biological pathways, leading to the observed bioactivity .
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-cyano-3-methylazetidine-1-carboxylate: Contains a benzyl ester group.
Tert-butyl 3-cyano-3-methylazetidine-1-carboxylate: Contains a tert-butyl ester group.
Ethyl 3-cyano-3-methylazetidine-1-carboxylate: Contains an ethyl ester group.
Uniqueness
This compound is unique due to its benzyl ester group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for medicinal chemistry and drug development .
Properties
IUPAC Name |
benzyl 3-cyano-3-methylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-13(8-14)9-15(10-13)12(16)17-7-11-5-3-2-4-6-11/h2-6H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGMCVSJHQOYRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OCC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.